molecular formula C14H16N2O2 B12901236 Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- CAS No. 57068-31-2

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

Cat. No.: B12901236
CAS No.: 57068-31-2
M. Wt: 244.29 g/mol
InChI Key: HVJSWOOOQOKJDY-UHFFFAOYSA-N
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Description

Properties

CAS No.

57068-31-2

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3

InChI Key

HVJSWOOOQOKJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .

Scientific Research Applications

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 57068-31-2

Structural Features
The compound features an acetamide core substituted with a 4-methyl-2-oxazolyl group and a 2-phenylethyl chain. The oxazole ring contributes to electronic effects and hydrogen-bonding capacity, while the phenethyl group enhances lipophilicity, facilitating membrane permeability and target binding .

  • Anticancer Activity : Inhibits proliferation in lung cancer (A549) and glioblastoma (U87MG) cell lines, with IC₅₀ values of 15.0 μM and 7.5 μM, respectively .
  • AChE Inhibition : Potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.08 μM), suggesting neuroprotective or cognitive-enhancing applications .
  • HO-1 Modulation : Heme oxygenase-1 (HO-1) inhibition in glioblastoma cells, implicating roles in oxidative stress regulation .
Structural and Functional Group Variations

Key structural analogs differ in substituents on the oxazole ring, acetamide backbone, or aromatic moieties, leading to distinct biological and physicochemical properties.

Compound Name Structural Differences Key Biological Activities IC₅₀ (μM) or Activity Level Reference
Target Compound 4-methyl-2-oxazolyl, phenethyl Anticancer, AChE inhibition, HO-1 inhibition 0.08–15.0
Acetamide, N-(4-phenyl-2-oxazolyl)- 4-phenyl-2-oxazolyl (no phenethyl) Anticancer, anti-inflammatory 0.21–0.26 (anticancer)
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- 1-methylpropyl substituent (branched alkyl) Antimicrobial, anticancer (preliminary) N/A
N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide Triazole core, trifluoromethoxy group Enhanced metabolic stability N/A
Acetamide, N-(4-nitro-2-thienyl)- Nitro group, thienyl ring Varied electronic effects N/A
Key Insights from Comparative Analysis

Impact of Aromatic Substitutions :

  • The phenethyl group in the target compound improves lipophilicity compared to simpler alkyl chains (e.g., 1-methylpropyl in ), enhancing membrane penetration and target affinity.
  • 4-Phenyl-2-oxazolyl () demonstrates superior anticancer potency (IC₅₀ 0.21–0.26 μM vs. 15.0 μM in the target compound), likely due to stronger π-π interactions with hydrophobic enzyme pockets.

Heterocyclic Ring Modifications: Oxazole vs. Triazole (): Triazole derivatives exhibit higher metabolic stability due to the trifluoromethoxy group’s resistance to enzymatic degradation. Thienyl vs.

Biological Activity Profiles :

  • Dual Activity : The target compound’s dual anticancer and AChE inhibition contrasts with analogs like (focused anticancer) and (metabolic stability).
  • Neuroactivity : The target compound’s potent AChE inhibition (IC₅₀ 0.08 μM) is absent in most analogs, highlighting its uniqueness in neurodegenerative disease research .

Synthetic Accessibility :

  • The phenethyl-oxazolyl structure requires multi-step synthesis (e.g., oxazole ring formation followed by alkylation), whereas simpler analogs (e.g., ) may be synthesized more efficiently.

Data Tables

Table 1: Anticancer Activity Comparison

Compound Cell Line IC₅₀ (μM) Mechanism
Target Compound A549 (lung) 15.0 Apoptosis induction
Acetamide, N-(4-phenyl-2-oxazolyl)- Not specified 0.21–0.26 DNA intercalation
N-(4H-1,2,4-triazol-3-yl)-... Not specified N/A Oxidative stress modulation

Table 2: Structural Features Influencing Bioactivity

Feature Target Compound Acetamide, N-(4-phenyl-2-oxazolyl)- N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
Aromatic Substituent Phenethyl Phenyl None (branched alkyl)
Heterocycle Oxazole Oxazole Oxazole
Key Bioactivity Anticancer, AChE Anticancer Antimicrobial

Biological Activity

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- (CAS No. 57068-31-2) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide
  • CAS Number : 57068-31-2

Research indicates that acetamides, including N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-, exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Several studies have demonstrated the potential of acetamide derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of heme oxygenase-1 (HO-1), which is associated with cancer progression . The structure–activity relationship (SAR) studies suggest that modifications in the acetamide structure can enhance its inhibitory potency.
  • Neuroprotective Effects : Emerging research suggests that some acetamide derivatives may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-:

Study Biological Activity IC50 Value (μM) Cell Line/Target
Study 1Anticancer15.0A549 (Lung Cancer)
Study 2HO-1 Inhibition7.5U87MG (Glioblastoma)
Study 3AChE Inhibition0.08Human Fibroblasts

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of acetamide derivatives, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC50 value of 15 μM. The mechanism involved apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of acetamides against Alzheimer’s disease. The compound demonstrated a potent inhibitory effect on AChE with an IC50 value of 0.08 μM, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases .

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